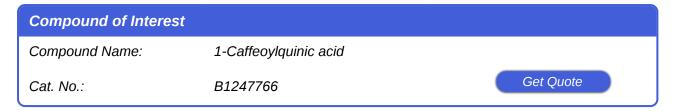


Application of 1-Caffeoylquinic Acid in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid (CQA) family, is a naturally occurring phenolic compound found in various plants, including coffee beans, artichokes, and certain medicinal herbs. As a key bioactive component, 1-CQA has garnered significant attention in functional food research due to its diverse health-promoting properties. These properties, primarily attributed to its potent antioxidant and anti-inflammatory activities, position 1-CQA as a valuable ingredient for the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the functional food applications of 1-CQA. Caffeoylquinic acids are esters of caffeic acid and quinic acid and are recognized for their wide range of potential therapeutic benefits.[1][2]

Biological Activities and Functional Food Applications

1-CQA exhibits a spectrum of biological activities that are relevant to functional food development. These include antioxidant, anti-inflammatory, and neuroprotective effects. In the context of functional foods, 1-CQA can be incorporated to enhance the health benefits of



various products, contributing to the mitigation of oxidative stress and inflammation-related conditions.

Antioxidant Properties

The antioxidant capacity of 1-CQA is a cornerstone of its functional food application. It can neutralize free radicals, thereby protecting cells from oxidative damage.[3] This activity is crucial in the prevention of chronic diseases such as cardiovascular disease and certain cancers. The antioxidant activity of CQAs is correlated with the number of caffeoyl groups in the quinic acid ring.[4]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1-CQA and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-kB pathway, and reducing the production of pro-inflammatory cytokines.[5][6][7]

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of CQAs, suggesting their potential in functional foods designed to support cognitive health and combat neurodegenerative diseases. [8] Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced toxicity. [8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of **1-Caffeoylquinic acid** and its isomers from various studies.

Table 1: Antioxidant Activity of Caffeoylquinic Acid Isomers



Compound	Assay	IC50 / Activity	Reference
3,5-di-O-caffeoylquinic acid	DPPH	4.26 μg/mL	[9]
1,3-dicaffeoylquinic acid	DPPH	40 μΜ	[9]
5-Caffeoylquinic acid	Hydroperoxyl radical scavenging (polar media)	$2.68 \times 10^{8} \text{ M}^{-1}\text{s}^{-1}$	[10]
5-Feruloylquinic acid	Hydroperoxyl radical scavenging (polar media)	$2.28 \times 10^7 \mathrm{M}^{-1}\mathrm{s}^{-1}$	[10]
5-Caffeoylquinic acid	Hydroperoxyl radical scavenging (lipid media)	$2.09 \times 10^6 \mathrm{M}^{-1}\mathrm{s}^{-1}$	[10]
Trolox (positive control)	Hydroperoxyl radical scavenging (lipid media)	$1.00 \times 10^5 \mathrm{M}^{-1}\mathrm{s}^{-1}$	[10]

Table 2: Anti-inflammatory Effects of Caffeoylquinic Acid Derivatives



Compound	Model	Effect	Concentration	Reference
3,4,5-tri-O- caffeoylquinic acid	Carrageenan- induced rat paw edema	88% inhibition of edema (compared to indomethacin)	50 mg/kg	[6]
3,4,5-tri-O- caffeoylquinic acid	In vivo cytokine measurement	TNF- α : 8.44 ± 0.62 pg/mL, IL-1 β : 5.83 ± 0.57 pg/mL	50 mg/kg	[6][11]
Indomethacin (positive control)	In vivo cytokine measurement	TNF- α : 12.60 ± 1.30 pg/mL, IL-1 β : 52.91 ± 5.20 pg/mL	10 mg/kg	[6][11]
Caffeic acid	LPS-stimulated HMC-1 cells	Significant reduction in TNF- α and IL-8	1-100 μΜ	[12]
5-Caffeoylquinic acid	High-fat diet-fed rats	Decreased expression of NF-кВ and inflammatory cytokines	Not specified	[7]

Table 3: Neuroprotective Effects of Caffeoylquinic Acid Derivatives



Compound	Model	Effect	Finding	Reference
3,5- dicaffeoylquinic acid	Amyloid ß- peptide-insulted PC-12 cells	Increased cell viability	2.8 times higher than control	[8]
3,5- dicaffeoylquinic acid	Amyloid ß- peptide-insulted PC-12 cells	Decreased intracellular oxidative stress	51.3% decrease	[8]
Chlorogenic acid & 4,5- dicaffeoylquinic acid	Retinal ischemia- reperfusion in rats	Protection against neuronal loss in INL	15% and 10% protection, respectively	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the functional properties of **1-Caffeoylquinic acid**.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of 1-CQA.[1][14]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectrophotometric grade)
- 1-Caffeoylquinic acid (or extract)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate or spectrophotometer cuvettes
- Microplate reader or spectrophotometer



Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
- Sample Preparation: Prepare a stock solution of 1-CQA in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 μM).
 Prepare similar dilutions for the positive control.
- Assay Reaction:
 - \circ In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
 - For the blank, add 100 μL of methanol to 100 μL of the DPPH solution.
 - \circ For the control, add 100 μ L of methanol to 100 μ L of each sample dilution (to measure background absorbance of the sample).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where:

- A blank is the absorbance of the blank.
- A_sample is the absorbance of the sample with DPPH.
- A control is the absorbance of the sample without DPPH.
- IC50 Determination: Plot the percentage of scavenging activity against the concentration of 1-CQA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).



Protocol 2: Measurement of Pro-inflammatory Cytokines using ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in cell culture supernatants or animal serum after treatment with 1-CQA.

Materials:

- Cell line (e.g., RAW 264.7 macrophages) or animal model
- Lipopolysaccharide (LPS) for inducing inflammation
- 1-Caffeoylquinic acid
- Commercial ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-6, IL-1β)
- Microplate reader

Procedure:

- Cell Culture and Treatment (In Vitro):
 - Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of 1-CQA for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce an inflammatory response.
 - Collect the cell culture supernatant for cytokine analysis.
- Animal Study and Sample Collection (In Vivo):
 - Administer 1-CQA to the animal model (e.g., rats or mice) orally or via injection for a specified period.[15]
 - Induce inflammation using an appropriate model (e.g., carrageenan-induced paw edema or LPS injection).



- Collect blood samples at a designated time point and separate the serum.
- ELISA Assay:
 - Perform the ELISA according to the manufacturer's instructions provided with the kit.[3]
 This typically involves:
 - Coating the microplate with a capture antibody.
 - Adding the standards and samples (cell culture supernatant or serum).
 - Adding a detection antibody.
 - Adding an enzyme-linked secondary antibody.
 - Adding the substrate and stopping the reaction.
- Measurement: Read the absorbance at the specified wavelength using a microplate reader.
- Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the cytokine standards.

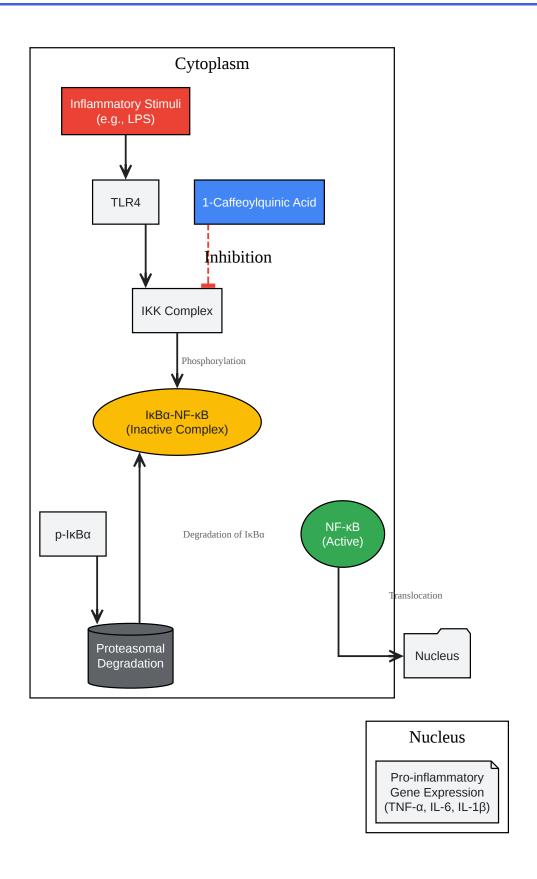
Signaling Pathways and Mechanisms of Action

The biological activities of **1-Caffeoylquinic acid** are mediated through the modulation of key cellular signaling pathways.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.[16] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Proinflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. 1-CQA and its derivatives have been shown to inhibit the phosphorylation of I κ B α , thereby suppressing NF- κ B activation.[7][17]





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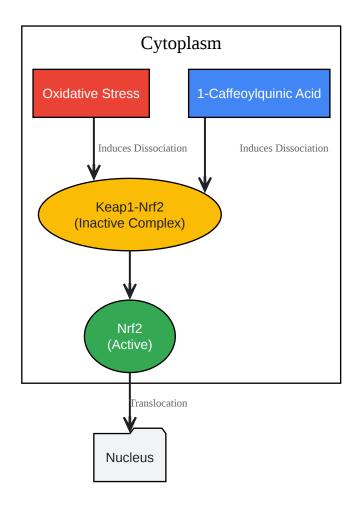
NF-кВ Signaling Pathway Inhibition by 1-CQA

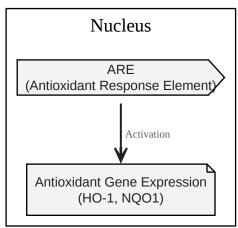


Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators like 1-CQA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[18][19]







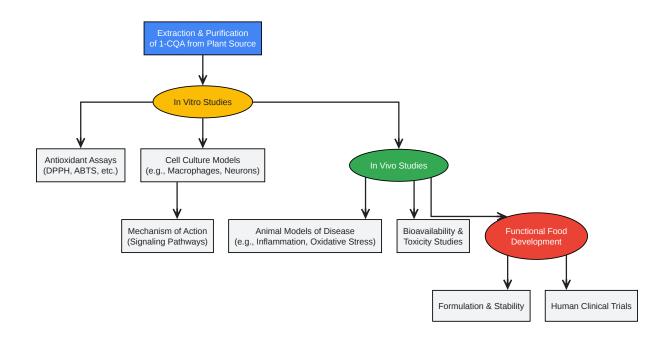
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Nrf2 Signaling Pathway Activation by 1-CQA

Experimental Workflow for Functional Food Research



The following diagram illustrates a general workflow for investigating the application of 1-CQA in functional food research.



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General Experimental Workflow

Conclusion

1-Caffeoylquinic acid holds significant promise as a bioactive ingredient in the development of functional foods. Its well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence of its neuroprotective effects, provide a strong scientific basis for its application. The protocols and data presented in this document offer a comprehensive resource for researchers and professionals in the field to further explore and harness the health benefits of 1-CQA in innovative functional food products. Further research, particularly human clinical trials, is warranted to fully elucidate its efficacy and establish dietary recommendations.



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